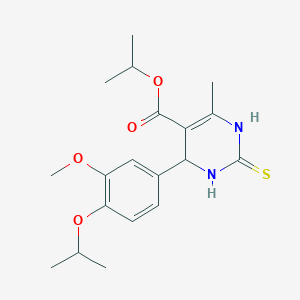![molecular formula C22H21ClN2O3S B286212 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, commonly known as BML-210, is a synthetic compound that has been developed for its anti-inflammatory properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen. However, BML-210 has shown to have unique properties that make it a promising candidate for further scientific research.
Mechanism of Action
BML-210 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, BML-210 reduces the production of prostaglandins, thereby reducing inflammation. Unlike other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide, BML-210 has been shown to selectively inhibit COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
BML-210 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, BML-210 has been shown to inhibit the growth of cancer cells in vitro and in vivo. BML-210 has also been shown to have an analgesic effect, reducing pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of BML-210 is its selectivity for COX-2, which reduces the risk of side effects such as gastrointestinal bleeding and ulcers. In addition, BML-210 has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of BML-210 is its relatively low potency compared to other 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide such as celecoxib. This may limit its effectiveness in certain conditions.
Future Directions
There are several future directions for research on BML-210. One area of interest is the development of more potent analogs of BML-210 that may be more effective in treating inflammatory conditions and cancer. Another area of interest is the development of formulations of BML-210 that can be administered via alternative routes such as topical or transdermal delivery. Finally, further studies are needed to fully understand the mechanism of action of BML-210 and its potential for use in combination with other therapies.
Synthesis Methods
The synthesis of BML-210 involves several steps, including the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with sodium hydride to form the corresponding sodium salt. This salt is then reacted with benzenesulfonyl chloride and (4-methylphenyl)methylamine to form the final product, BML-210. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
BML-210 has been extensively studied for its anti-inflammatory properties, which make it a potential treatment for a variety of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition to its anti-inflammatory properties, BML-210 has also been shown to have antitumor activity, making it a promising candidate for cancer treatment.
properties
Molecular Formula |
C22H21ClN2O3S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-11-13-18(14-12-17)15-25(29(27,28)19-7-3-2-4-8-19)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
OLOJXZQWYHDIHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)





![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)